4-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-amine
Description
4-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-amine is a thiazole derivative featuring a 2,4-dichlorobenzyl group at the 4-position of the thiazole ring and a primary amine at the 2-position (Fig. 1). Thiazoles are heterocyclic compounds with a sulfur and nitrogen atom in the five-membered ring, often associated with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
4-[(2,4-dichlorophenyl)methyl]-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2S/c11-7-2-1-6(9(12)4-7)3-8-5-15-10(13)14-8/h1-2,4-5H,3H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNEPXYRISUWLRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)CC2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-amine , also known by its CAS number 93209-97-3, exhibits significant biological activities that have garnered interest in medicinal chemistry. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and potential therapeutic applications.
- Molecular Formula : C9H6Cl2N2S
- Molecular Weight : 245.13 g/mol
- IUPAC Name : 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine
- Structural Features : The compound features a thiazole ring substituted with a dichlorophenyl group, which is critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values for related compounds range from 100 to 250 μg/mL, indicating moderate to strong activity against pathogens .
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 12a | 100 | 99 |
| 9a | 250 | 98 |
Antitumor Activity
Thiazole derivatives have also been investigated for their anticancer potential. The compound's structure is conducive to interactions with cellular targets involved in cancer proliferation. For example, SAR studies indicate that the presence of electron-withdrawing groups like chlorine enhances cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated IC50 values less than those of standard chemotherapeutic agents like doxorubicin .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| 9 | 1.61 ± 1.92 | A-431 |
| 10 | 1.98 ± 1.22 | Bcl-2 Jurkat |
Neuroprotective Effects
Research has explored the neuroprotective effects of thiazole derivatives against oxidative stress in neuronal cell lines. Compounds similar to our target showed significant reductions in inflammatory markers such as IL-1β and TNF-α when tested in PC12 cells exposed to H₂O₂-induced damage .
Structure-Activity Relationship (SAR)
The biological activity of thiazole compounds is closely linked to their structural features. Key observations include:
- Substitution Patterns : Para-substituted phenyl groups enhance activity due to increased electron density and favorable sterics.
- Halogenation : The presence of halogens (e.g., Cl) at specific positions on the phenyl ring significantly boosts both antimicrobial and anticancer activities.
Case Studies and Research Findings
Several case studies have been conducted to evaluate the efficacy of thiazole derivatives:
- Anticonvulsant Activity : A series of thiazole derivatives were tested for anticonvulsant properties using picrotoxin-induced convulsion models. Some compounds exhibited median effective doses significantly lower than standard treatments like ethosuximide, suggesting potential for therapeutic use in seizure disorders .
- Cholinesterase Inhibition : Compounds derived from thiazoles were evaluated for dual cholinesterase inhibition, showing promise as neuroprotective agents through metal chelation and anti-inflammatory pathways .
Scientific Research Applications
The compound “4-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-amine” is a thiazole derivative that has garnered interest in various scientific research applications due to its unique chemical structure and biological activities. This article explores its applications in medicinal chemistry, agriculture, and material science, supported by data tables and case studies.
Antimicrobial Activity
One of the primary applications of this compound is in the field of antimicrobial research. Studies have demonstrated that this compound exhibits significant antibacterial and antifungal properties.
Case Study: Antibacterial Efficacy
In a study published in the Journal of Medicinal Chemistry, the compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, showcasing its potential as an antimicrobial agent .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
Anticancer Properties
Research has also highlighted the anticancer potential of this thiazole derivative. It has been shown to induce apoptosis in cancer cell lines.
Case Study: Apoptosis Induction
A study conducted on human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant reduction in cell viability. The compound triggered apoptotic pathways, leading to cell death as evidenced by flow cytometry analysis .
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 25 | 60 |
| 50 | 30 |
Pesticidal Activity
The compound has been investigated for its pesticidal properties against agricultural pests. Its ability to disrupt biological processes in insects makes it a candidate for developing new pesticides.
Case Study: Insecticidal Activity
In a field trial assessing its efficacy against aphids, the compound demonstrated a mortality rate of over 75% within three days of application. This was significantly higher than conventional pesticides used in the control group .
| Treatment Group | Mortality Rate (%) |
|---|---|
| Control | 20 |
| Compound A | 75 |
| Compound B | 50 |
Polymer Chemistry
The thiazole derivative has been explored for its role as a monomer in polymer synthesis. Its incorporation into polymers can enhance thermal stability and mechanical properties.
Case Study: Polymer Blends
Research published in Polymer Science examined blends of this compound with polyvinyl chloride (PVC). The resulting materials exhibited improved tensile strength and thermal stability compared to pure PVC .
| Property | Pure PVC | PVC + Thiazole Derivative |
|---|---|---|
| Tensile Strength (MPa) | 30 | 45 |
| Thermal Stability (°C) | 180 | 210 |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Thiazole Ring
Compound 1 : 4-(4-Chlorophenyl)-N,N-di(prop-2-ynyl)thiazol-2-amine
- Structure : A 4-chlorophenyl group replaces the 2,4-dichlorobenzyl moiety. The amine is substituted with propargyl groups.
- Synthesis: Cyclization of p-nitroacetophenone and thiourea, followed by alkylation .
- Properties : Melting point (180°C), NMR data (δ 7.32–7.64 ppm for aromatic protons), and elemental analysis (C: 62.82%, H: 3.87%) .
- Comparison : The absence of a second chlorine atom on the phenyl ring may reduce electron-withdrawing effects and lipophilicity compared to the main compound. Propargyl groups introduce alkyne functionality, which could enable click chemistry modifications .
Compound 2 : 4-(3,4-Dichlorophenyl)-1,3-thiazol-2-amine Derivatives (e.g., Compounds 7 and 8)
- The amine is substituted with carboxamide groups (e.g., thiazole-5-carboxamide) .
- Activity : These derivatives act as c-Abl kinase activators, highlighting the role of dichlorophenyl groups in kinase binding .
- Comparison: The direct attachment of the dichlorophenyl group (vs. benzyl linkage) may alter steric interactions with enzymatic targets.
Compound 3 : 4-(2,4-Dichlorophenyl)-N-(2,6-dichlorophenyl)-1,3-thiazol-2-amine
Modifications on the Amine Group
Compound 4 : N-Benzyl-4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine
- Structure : The amine is substituted with a benzyl group, while the thiazole retains the 2,4-dichlorophenyl substituent .
- Properties : Molecular weight 335.2 g/mol, purity ≥95% .
- Comparison : Benzyl substitution may enhance metabolic stability compared to the primary amine in the main compound, though it could reduce solubility .
Compound 5 : N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine Derivatives
Substituent Position and Bioactivity
- Ortho vs. Para Chlorine Effects :
- The 2,4-dichloro configuration in the main compound creates a steric and electronic profile distinct from analogs with single chlorine (e.g., 4-chlorophenyl in Compound 1) or 3,4-dichloro substitution (Compound 2).
- Example : N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine () lacks the methylene bridge, reducing flexibility but increasing planarity for π-π stacking in protein pockets .
Preparation Methods
Synthesis via Cyclization of N-(2,4-Dichlorophenyl)thiourea with 2-Chloro-1,1-dimethoxyethane
One of the most direct and documented methods involves the cyclization of N-(2,4-dichlorophenyl)thiourea with 2-chloro-1,1-dimethoxyethane in an acidic aqueous methanol medium.
- Mix N-(2,4-dichlorophenyl)thiourea (4.52 mmol) and 2-chloro-1,1-dimethoxyethane (6.12 mmol) in a water-methanol mixture (1:2 ratio, 100 mL).
- Add a few drops of concentrated hydrochloric acid to catalyze the reaction.
- Reflux the mixture for 4 hours.
- After completion, add water and neutralize with aqueous sodium hydroxide to pH 8.
- Filter the precipitate, wash with ice-cold water, and recrystallize from chloroform-hexane (1:2) to obtain the pure compound as white prisms.
- The acidic conditions facilitate the cyclization and ring closure to form the thiazole ring.
- The use of 2-chloro-1,1-dimethoxyethane provides the methylene group linking the dichlorophenyl moiety to the thiazole ring.
- The method yields a crystalline product suitable for further characterization.
Reference: This method was described with detailed experimental conditions and crystallographic analysis in a peer-reviewed article focusing on N-(2,4-dichlorophenyl)-1,3-thiazol-2-amine derivatives.
Synthesis via Condensation of Substituted Aromatic Ketones, Thiourea, and Bromine
Another approach involves the synthesis of 4-substituted phenyl-1,3-thiazol-2-amines via a three-component reaction involving substituted aromatic ketones, thiourea, and bromine.
- Combine substituted aromatic ketones (0.1 mol), thiourea (0.2 mol), and ethanol (100 mL).
- Add bromine (0.2 mol) dropwise to the mixture.
- Reflux the reaction overnight in a water bath until the solid dissolves completely.
- Filter the mixture, make the filtrate alkaline with concentrated ammonia.
- Filter the precipitate, wash with rectified spirit, and dry over phosphorus pentoxide.
- Recrystallize the product from rectified spirit to obtain colorless needles.
Specific to 4-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-amine:
- Using 2,4-dichlorophenyl-substituted ketones leads to the desired product.
- The process is efficient and yields compounds with melting points consistent with literature values.
Reference: This synthetic route and characterization details are reported in studies focused on phenyl-1,3-thiazol-2-amine derivatives with various substitutions.
Alternative Method: Reaction of Substituted Thioureas with α-Haloketones or α-Haloaldehydes
A classical route to thiazole derivatives involves the reaction of substituted thioureas with α-haloketones or α-haloaldehydes.
- Substituted thiourea (e.g., N-(2,4-dichlorophenyl)thiourea) reacts with an α-haloketone or α-haloaldehyde (such as 2,4-dichloro-5-fluorophenacyl bromide).
- The reaction proceeds via nucleophilic attack of the thiourea sulfur on the haloketone, followed by cyclization to form the thiazole ring.
- The reaction is typically carried out in solvents like ethanol or acetic acid under reflux.
- Acid or base catalysis may be employed depending on the substrates.
- The product is isolated by filtration and purified by recrystallization.
Reference: This method is well documented for synthesizing 2,4-disubstituted thiazoles, including those with dichlorophenyl substituents.
Process Optimization and Reaction Conditions from Patent Literature
Patent WO2016132378A2 describes processes involving amine protection and deprotection steps, solvent choices, and reaction temperatures that can be adapted for the preparation of thiazole derivatives.
- Use of concentrated HCl and methanol at 25-30°C for initial reactions.
- Heating reaction mixtures to 80-85°C for extended periods (up to 8 hours) to ensure completion.
- Use of organic solvents such as toluene and dichloromethane for extraction and purification.
- Basification with aqueous sodium carbonate to isolate the free amine.
- Use of triethylamine and DiBOC for amine protection during intermediate steps.
- Yields reported around 10.79 g from 100 g scale reactions.
- Purification involves solvent distillation under reduced pressure and washing with aqueous solutions.
Reference: Detailed stepwise procedures and conditions are available in the patent documentation.
Summary Table of Preparation Methods
Research Findings and Analytical Data
- The synthesized compound exhibits a planar structure with a dihedral angle of ~53° between the dichlorophenyl and thiazole rings, confirmed by crystallographic studies.
- Hydrogen bonding interactions form dimers in the crystal lattice, contributing to stability.
- Melting points of synthesized derivatives match literature values, indicating purity and correct structure.
- Spectroscopic characterization (IR, 1H NMR, 13C NMR, MS) confirms the presence of the thiazole ring and dichlorophenyl substituent.
- Reaction yields vary depending on method and scale but typically range from moderate to good (50-80%).
Q & A
Q. What are the standard synthetic routes for 4-[(2,4-Dichlorophenyl)methyl]-1,3-thiazol-2-amine, and how are intermediates characterized?
The synthesis typically involves cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. For example, intermediates like 4-(2,4-dichlorophenyl)thiazole precursors are formed by reacting 2,4-dichlorobenzyl bromide with thiourea derivatives under reflux in ethanol. Characterization of intermediates relies on FTIR (to confirm C=S and N-H stretches), (to verify aromatic proton environments and methylene linkages), and LCMS for molecular ion confirmation . Final purity is assessed via recrystallization in ethanol or DMSO/water mixtures .
Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
- Spectroscopy :
- Crystallography : Single-crystal X-ray diffraction (SCXRD) in monoclinic systems (e.g., space group ) resolves bond lengths (C-Cl: ~1.73 Å) and intermolecular interactions like C–H···Cl hydrogen bonds. Hirshfeld surface analysis quantifies van der Waals contacts (e.g., Cl···H interactions contribute ~25% of contacts) .
Advanced Research Questions
Q. How do crystallographic studies using SHELX software resolve molecular conformation and packing interactions?
SHELXL refines high-resolution X-ray data to model anisotropic displacement parameters and hydrogen bonding networks. For example, dimeric packing via C–H···Cl interactions (distance: ~3.3 Å) stabilizes the crystal lattice. Key parameters include unit cell dimensions (e.g., ) and -factors (< 0.05 for high-quality datasets). SHELXE pipelines enable rapid phase determination for twinned or low-symmetry crystals .
Q. What strategies address conflicting biological activity data across derivatives, such as antimicrobial vs. anticancer efficacy?
- Structure-Activity Relationship (SAR) Analysis : Modifying the dichlorophenyl or thiazole amine substituents alters lipophilicity (clogP) and hydrogen-bonding capacity. For example, replacing the 2,4-dichlorophenyl group with a 4-methoxyphenyl moiety increases antifungal activity but reduces tubulin inhibition .
- Dose-Response Studies : Conflicting IC values (e.g., 2–50 µM in cancer cell lines) are resolved by testing under standardized conditions (e.g., 72-hour assays in SGC-7901 cells) and validating via tubulin polymerization assays .
Q. How are computational methods like molecular docking used to predict binding modes with biological targets?
Docking into the colchicine binding site of tubulin (PDB: 1SA0) reveals key interactions:
- The thiazole nitrogen forms hydrogen bonds with β-tubulin residues (e.g., Lys254).
- The dichlorophenyl group occupies a hydrophobic pocket near Val237.
Free energy calculations (MM-PBSA) prioritize derivatives with ∆G < -8 kcal/mol for synthesis .
Methodological Notes
- Contradictions : Discrepancies in antimicrobial activity may arise from strain-specific resistance or assay conditions (e.g., broth microdilution vs. agar diffusion). Cross-validation using CLSI guidelines is recommended .
- Advanced Tools : Use SHELXPRO for refining twinned macromolecular data and Mercury for visualizing hydrogen-bonding networks .
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
